4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-chloro-2-[[(4-methoxyphenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-19-14-5-2-11(3-6-14)9-17-10-12-8-13(16)4-7-15(12)18/h2-8,17-18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXPOELIFFMUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol involves multiple steps. One common method is the reaction of 4-chlorophenol with formaldehyde and 4-methoxybenzylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol is widely used in scientific research, particularly in the field of proteomics . It is used as a biochemical tool to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents. In biology, it is used to investigate cellular processes and pathways. Industrial applications include its use in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol include:
4-Chloro-2-methylbenzoic acid: Used in the synthesis of other organic compounds.
4-Chloro-2-methoxybenzyl alcohol: Used in various chemical reactions and as an intermediate in organic synthesis.
The uniqueness of 4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol lies in its specific structure, which allows it to interact uniquely with biological targets, making it a valuable tool in proteomics research .
Biological Activity
4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article reviews the current understanding of its biological activity, mechanisms of action, and applications in various fields based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol is with a molecular weight of approximately 261.76 g/mol. The compound features a chlorinated phenolic structure with an amino group, which enhances its reactivity and biological activity.
Antimicrobial Properties
Research indicates that 4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol exhibits antimicrobial and antifungal properties. It has shown efficacy against various pathogens, suggesting its potential role in pharmaceutical applications aimed at treating infections. The mechanism of action likely involves interactions with specific enzymes or receptors that are crucial for microbial growth inhibition .
Table 1: Antimicrobial Activity Against Common Pathogens
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
The compound's mechanism of action involves binding to specific molecular targets within microbial cells, which may lead to the inhibition of critical metabolic pathways. This interaction can disrupt the integrity of microbial membranes, leading to cell death.
Study on Antifungal Activity
A study investigated the antifungal efficacy of 4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol against Candida species. The results demonstrated that the compound significantly inhibited fungal growth at low concentrations, indicating its potential as an antifungal agent in clinical settings .
Research on Enzyme Interaction
Another research focused on the compound's interaction with specific enzymes involved in metabolic pathways. It was found to act as an inhibitor for certain enzymes, impacting biochemical pathways crucial for cellular functions. This suggests that the compound may have therapeutic applications in diseases related to enzyme dysfunctions .
Applications in Research and Industry
The compound is utilized in various scientific research applications, particularly in biochemical assays related to enzyme activity and protein interactions. Its unique chemical properties make it a valuable reagent in organic synthesis and material development .
Safety and Toxicology
While exploring the biological activity, it is essential to consider the safety profile of 4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol. Preliminary studies indicate that it is generally safe at low concentrations; however, comprehensive toxicological assessments are necessary to ensure its safety for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
